Home > Products > Screening Compounds P105650 > 3-[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethylphenyl)acrylamide
3-[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethylphenyl)acrylamide -

3-[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethylphenyl)acrylamide

Catalog Number: EVT-4827258
CAS Number:
Molecular Formula: C30H28N4O3
Molecular Weight: 492.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Compound Description: This compound serves as a precursor in synthesizing a series of reduced 3,4'-bipyrazoles. It reacts with N-benzylmethylamine under microwave irradiation to yield 5-[benzyl(methyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. []

Relevance: This compound shares a core pyrazole structure with 3-[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethylphenyl)acrylamide. Notably, both compounds feature a phenyl substituent at the 1-position of the pyrazole ring. []

(E)-3-{5-[benzyl(methyl)amino]-3-methyl-1-phenyl-1H-pyrazol-4-yl}-1-(4-bromophenyl)prop-2-en-1-one

Compound Description: This chalcone derivative is formed by reacting 5-[benzyl(methyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 4-bromoacetophenone under basic conditions. This chalcone then undergoes cyclocondensation with hydrazine to yield a reduced bipyrazole. []

Relevance: This compound highlights a key structural motif, the chalcone, often used as an intermediate in synthesizing diverse heterocycles. While 3-[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethylphenyl)acrylamide is not a chalcone itself, exploring related chalcone chemistry could offer insights into its potential synthesis or reactivity. []

(3RS)-5'-[benzyl(methyl)amino]-3'-methyl-1',5-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-carbaldehyde

Compound Description: This compound represents an N-formylated derivative of a reduced bipyrazole. The reduced bipyrazole itself is synthesized through a series of reactions starting from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. []

Relevance: This compound showcases the structural diversity achievable by modifying a core pyrazole scaffold. Though 3-[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethylphenyl)acrylamide itself is not a bipyrazole, understanding the synthesis and properties of related bipyrazole derivatives might provide insights into potential analogs or derivatives of the target compound. []

(3RS)-2-acetyl-5'-[benzyl(methyl)amino]-5-(4-methoxyphenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole] ethanol 0.945-solvate

Compound Description: This compound is an N-acetylated reduced bipyrazole derivative. Similar to the previous compound, its synthesis also originates from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. []

Relevance: Similar to the previous compound, this structure highlights the structural diversity possible when modifying pyrazoles. Though 3-[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethylphenyl)acrylamide isn't a bipyrazole, the synthetic strategies used for this compound and its analogs could inform potential routes to novel analogs of the target compound. []

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene)acetohydrazide (J147)

Compound Description: J147 is a promising drug candidate for treating Alzheimer's disease. Its structure, containing a trifluoromethyl group and a hydrazone moiety, is distinct from that of 3-[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethylphenyl)acrylamide. []

Relevance: While structurally distinct, the paper discusses a series of 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles designed as analogs of J147. One of these triazoles, 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole, exhibits a minimum-energy conformation closely resembling the X-ray structure of J147. This conformational similarity, despite structural differences, emphasizes the importance of three-dimensional shape in drug design. Though the target compound isn't directly analogous to J147, considering conformational aspects could be important for future structure-activity studies. []

1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole

Compound Description: This compound is a 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole analog of J147. It was synthesized and structurally characterized as part of a study exploring the structure-activity relationships of J147 analogs. []

Relevance: While 3-[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethylphenyl)acrylamide is not a triazole, this compound, along with other J147 analogs, highlights the potential of incorporating a trifluoromethyl group into drug-like molecules. The presence of a trifluoromethyl group can significantly impact a compound's pharmacokinetic properties and biological activity. This information could be relevant when exploring structural modifications to the target compound. []

Properties

Product Name

3-[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethylphenyl)acrylamide

IUPAC Name

(E)-3-[1-benzyl-3-(3,4-dimethoxyphenyl)pyrazol-4-yl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide

Molecular Formula

C30H28N4O3

Molecular Weight

492.6 g/mol

InChI

InChI=1S/C30H28N4O3/c1-20-10-12-26(14-21(20)2)32-30(35)24(17-31)15-25-19-34(18-22-8-6-5-7-9-22)33-29(25)23-11-13-27(36-3)28(16-23)37-4/h5-16,19H,18H2,1-4H3,(H,32,35)/b24-15+

InChI Key

OXBRKCOKSMBZPG-BUVRLJJBSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)OC)CC4=CC=CC=C4)C#N)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)OC)CC4=CC=CC=C4)C#N)C

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)CC4=CC=CC=C4)/C#N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.